6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid
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Overview
Description
This compound is an alanine derivative . It has a complex structure that includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of the Fmoc group and the azetidine ring . The Fmoc group consists of a fluorene ring attached to a carbamate functionality, while the azetidine ring is a four-membered cyclic amine.Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 720.1±60.0 °C and a predicted density of 1.308±0.06 g/cm3 at 20 °C and 760 Torr . The compound is a solid at room temperature .Scientific Research Applications
Chemical Synthesis and Applications
A wide range of studies highlights the versatility and potential applications of compounds structurally related to 6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid in scientific research, particularly in the development of new chemical synthesis methodologies and the exploration of biological activities. For example, the synthesis and decomposition of diazoamides derived from L-phenylalanine showcase the potential of utilizing similar structural frameworks for alkylating α-amino acids, leading to the creation of azetidinones through carbene CH insertion, which could be a pivotal strategy in the synthesis of biologically active molecules (Zaragoza & Zahn, 1995). Additionally, the specificity of Escherichia coli's proline transport system towards compounds with secondary amine groups and a carboxyl group at position 2, similar to the pyrrolidine ring structure, underlines the importance of such compounds in studying membrane transport mechanisms (Rowland & Tristram, 1975).
Biological Activity
Compounds containing fluorenyl groups, such as N-fluorenyl-9-methoxycarbonyl-protected amino acids, have been explored for their application in creating homogeneous aqueous dispersions of carbon nanotubes, indicating their potential in nanotechnology and biomedical applications. This reflects the compound's utility in modifying surface properties for biomedical applications, highlighting its significance beyond mere chemical interest (Cousins et al., 2009).
Synthetic Route Exploration
The exploration of synthetic routes, such as the stereoselective synthesis of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes, demonstrates the compound's role in advancing synthetic chemistry methodologies. This research contributes to the development of new synthetic pathways for creating functionally diverse and structurally complex molecules, which could have implications in drug discovery and material science (Medjahdi et al., 2009).
Antimicrobial Activity
The investigation into the antimicrobial activity of new pyridine derivatives showcases the biological relevance of compounds with similar structural motifs. This research not only enhances our understanding of the structure-activity relationship but also contributes to the discovery of new antimicrobial agents, which is crucial in the fight against resistant bacterial strains (Patel et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-[3-(9H-fluoren-9-ylmethoxycarbonylamino)azetidin-1-yl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c28-23(29)15-9-10-22(25-11-15)27-12-16(13-27)26-24(30)31-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,16,21H,12-14H2,(H,26,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSDOIVCJKABEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138357-77-2 |
Source
|
Record name | 6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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